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Introduction

N-nitroso-Ritalinic Acid is a potential impurity that can form in pharmaceutical products
containing methylphenidate. As a member of the N-nitrosamine class of compounds, it is
considered a "cohort of concern” due to the well-documented mutagenic and carcinogenic
properties of many compounds in this class[1]. The presence of N-nitrosamine impurities in
drugs has led to numerous recalls and the implementation of stringent regulatory guidance for
their control[1]. This technical guide provides a comprehensive overview of the toxicological
assessment of N-nitroso-Ritalinic Acid, summarizing available data, outlining relevant
experimental protocols, and illustrating key concepts through diagrams.

N-nitrosamines are formed by the reaction of secondary or tertiary amines with a nitrosating
agent, such as nitrous acid, which can be derived from nitrite salts under acidic conditions[2]. In
the context of pharmaceuticals, these impurities can arise during the synthesis of the active
pharmaceutical ingredient (API) or during the formulation and storage of the drug product[1].
Long-term exposure to certain N-nitrosamines, even at low levels, may increase the risk of
cancer[3].

Quantitative Toxicological Data

Regulatory agencies have established acceptable intake (Al) limits for various N-nitrosamines
to manage the potential cancer risk. The Al represents a level of exposure that approximates a
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one in 100,000 increased cancer risk over a lifetime of exposure[4]. For N-nitroso-Ritalinic
Acid, the European Medicines Agency (EMA) and Health Canada have set an Al based on a
structure-activity relationship (SAR) and read-across approach from surrogate compounds|[5].

. Chemical Acceptable Potency

Impurity Parent API Source
Name Intake (Al) Category
2-(1-

] nitrosopiperid ] EMA[5][6],
N-nitroso- ) Methylphenid
o ) in-2-yl)-2- 1500 ng/day 4 Health

Ritalinic Acid ] ate
phenylacetic Canada[7]
acid

The Carcinogenic Potency Categorization Approach (CPCA) is a framework used to assign Al
limits to N-nitrosamines based on their predicted carcinogenic potency. The categories range
from 1 (most potent) to 5 (least potent)[1][4]. N-nitroso-Ritalinic Acid is placed in category
a[s]iellr]-

Experimental Protocols

While specific experimental data for N-nitroso-Ritalinic Acid is not publicly available, the
following are standard protocols used for the toxicological assessment of N-nitrosamine
impurities.

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess the mutagenic potential of a chemical.

» Principle: The assay utilizes several strains of Salmonella typhimurium with mutations in the
histidine operon, rendering them unable to synthesize histidine. The test compound is
incubated with the bacterial strains in the presence and absence of a metabolic activation
system (S9 fraction from rat liver). If the compound is a mutagen, it will cause reverse
mutations, allowing the bacteria to grow on a histidine-deficient medium.

e Methodology:

o Prepare different concentrations of the test substance.
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o Mix the test substance with the bacterial tester strain and, if required, the S9 metabolic
activation mix.

o Pour the mixture onto a minimal glucose agar plate.
o Incubate the plates at 37°C for 48-72 hours.
o Count the number of revertant colonies and compare it to the control plates.

o A significant, dose-dependent increase in the number of revertant colonies indicates a
positive result.

In Vitro Micronucleus Assay

This assay detects genotoxic damage in mammalian cells.

e Principle: The test evaluates the presence of micronuclei, which are small, extranuclear
bodies containing chromosomal fragments or whole chromosomes that were not
incorporated into the daughter nuclei during cell division. An increase in the frequency of
micronucleated cells indicates clastogenic (chromosome breaking) or aneugenic
(chromosome lagging) effects.

e Methodology:

o Human TK6 cells or other suitable mammalian cell lines are cultured.

[¢]

Cells are exposed to various concentrations of the test compound for a defined period
(e.g., 24 hours), with and without metabolic activation (S9).

[¢]

After exposure, the cells are treated with a cytokinesis blocker (e.g., cytochalasin B) to
allow for the identification of cells that have completed one cell division.

Cells are harvested, fixed, and stained.

[¢]

o

The frequency of micronucleated binucleated cells is determined by microscopic analysis.

In Vivo Carcinogenicity Bioassays
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Long-term animal studies are conducted to determine the carcinogenic potential of a
substance.

 Principle: Rodents (typically rats and mice) are exposed to the test substance over a
significant portion of their lifespan. The incidence of tumors in the treated groups is
compared to that in a control group.

o Methodology:

o Groups of animals are administered the test substance daily at different dose levels for up
to two years.

o A control group receives the vehicle only.
o Animals are monitored for clinical signs of toxicity and tumor development.

o At the end of the study, a complete necropsy is performed, and tissues are examined
histopathologically.

o The tumor incidence data is statistically analyzed to determine the carcinogenic potential
of the substance.

Visualizations
Experimental Workflow for Nitrosamine Analysis

The following diagram illustrates a typical workflow for the identification and quantification of N-
nitrosamine impurities in pharmaceutical products.
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Caption: General workflow for nitrosamine impurity analysis in pharmaceuticals.

Signaling Pathway of N-Nitrosamine Carcinogenesis
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The carcinogenicity of many N-nitrosamines is linked to their metabolic activation and
subsequent interaction with DNA.
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Caption: Simplified pathway of N-nitrosamine-induced carcinogenesis.

Conclusion

The toxicological assessment of N-nitroso-Ritalinic Acid is guided by the principles applied to
the broader class of N-nitrosamines. While specific experimental data on this particular impurity
is limited, regulatory bodies have established a conservative acceptable intake limit of 1500
ng/day based on SAR and read-across approaches. This underscores the importance of robust
analytical methods for the detection and quantification of such impurities in pharmaceutical
products. Further research, including mutagenicity and genotoxicity studies, would provide a
more definitive toxicological profile for N-nitroso-Ritalinic Acid and aid in refining risk
assessments. Drug developers and manufacturers must remain vigilant in controlling the
formation of N-nitrosamine impurities to ensure patient safety.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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